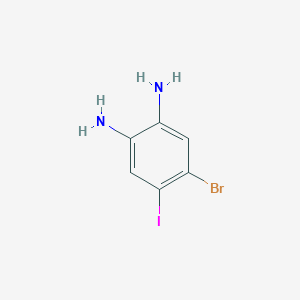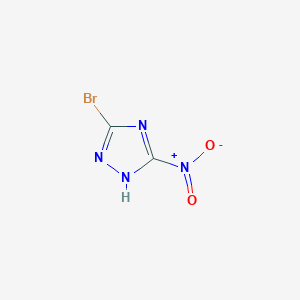
5-bromo-3-nitro-1H-1,2,4-triazole
Vue d'ensemble
Description
5-Bromo-3-nitro-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C2HBrN4O2. It is known for its applications in various fields, including chemistry and materials science. The compound is characterized by the presence of a bromine atom and a nitro group attached to a triazole ring, which imparts unique chemical properties.
Applications De Recherche Scientifique
5-Bromo-3-nitro-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of energetic materials and other specialized chemicals.
Mécanisme D'action
Target of Action
Similar compounds, such as 5-nitro-2,4-dihydro-3h-1,2,4-triazol-3-one (nto), are known to be used as high energetic materials . These compounds are often used in the creation of explosives and propellants .
Mode of Action
It is known that similar compounds, such as nto, are thermally stable and less sensitive to external forces like friction, heat, and spark . This makes them suitable for use in high-performance energetic materials .
Biochemical Pathways
It is known that similar compounds, such as nto, can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .
Pharmacokinetics
It is known that similar compounds, such as nto, are thermally stable, which may influence their bioavailability .
Result of Action
Similar compounds, such as nto, are known to be less sensitive and thermally stable high energetic materials .
Action Environment
The action of 5-bromo-3-nitro-1H-1,2,4-triazole can be influenced by various environmental factors. For instance, the thermal stability of similar compounds, such as NTO, suggests that they may be less sensitive to changes in temperature .
Analyse Biochimique
Biochemical Properties
5-Bromo-3-nitro-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator depending on the specific biochemical pathway involved. For instance, this compound can interact with hydrolase enzymes, influencing their activity and thereby affecting the hydrolysis of specific substrates . Additionally, this compound may bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, potentially by modulating the activity of key signaling proteins. For example, this compound may affect the phosphorylation status of signaling proteins, thereby altering signal transduction pathways . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These changes in gene expression can subsequently affect cellular metabolism and other critical cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Alternatively, this compound may activate certain receptors by binding to their ligand-binding domains, leading to downstream signaling events. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biochemical properties. Long-term studies have shown that the effects of this compound on cellular function can persist over extended periods, although the specific nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may have minimal effects on cellular function and overall physiology. As the dosage increases, the effects become more pronounced, potentially leading to significant changes in cellular processes and physiological outcomes . High doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are observed.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can have different biochemical properties . The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the availability of cofactors. Additionally, this compound can affect the levels of specific metabolites, potentially altering overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters or binding proteins, which facilitate its movement across cellular membranes and its distribution within different cellular compartments . The localization and accumulation of this compound can be influenced by factors such as the expression levels of transporters and the presence of other interacting molecules.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be directed to the mitochondria, where it can affect mitochondrial function and cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-nitro-1H-1,2,4-triazole typically involves the nitration of 5-bromo-1H-1,2,4-triazole. This process can be carried out using concentrated nitric acid under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate, though this is less frequently applied.
Major Products
Substitution: Products include 5-amino-3-nitro-1H-1,2,4-triazole and other derivatives depending on the nucleophile used.
Reduction: The major product is 5-bromo-3-amino-1H-1,2,4-triazole.
Oxidation: Products vary based on the specific oxidizing conditions applied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-1,2,4-triazole: Lacks the bromine atom but shares the nitro group and triazole ring structure.
3-Bromo-1H-1,2,4-triazole: Contains the bromine atom but lacks the nitro group.
5-Amino-3-nitro-1H-1,2,4-triazole: Similar structure with an amino group instead of a bromine atom.
Uniqueness
5-Bromo-3-nitro-1H-1,2,4-triazole is unique due to the combination of both bromine and nitro groups on the triazole ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science .
Propriétés
IUPAC Name |
3-bromo-5-nitro-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAMCWVPBITOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321108 | |
| Record name | 5-bromo-3-nitro-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24807-56-5 | |
| Record name | 5-Bromo-3-nitro-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24807-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-nitro-1H-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024807565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24807-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-3-nitro-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-nitro-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


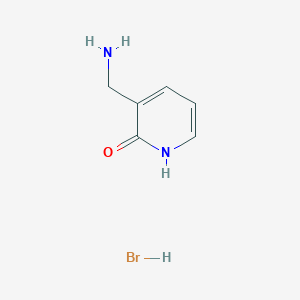

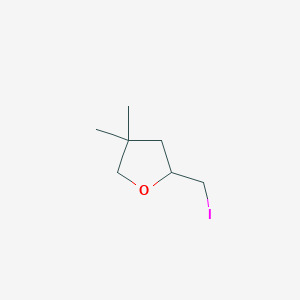
amine hydrochloride](/img/structure/B1384087.png)
![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B1384088.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)

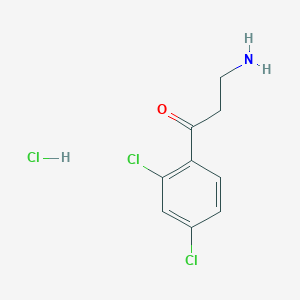
![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1384092.png)
![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid](/img/structure/B1384093.png)
![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)

![3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B1384097.png)
